
3-(Boc-amino)cyclohexanecarboxylic acid
Overview
Description
3-(Boc-amino)cyclohexanecarboxylic acid (CAS 334932-13-7) is a cyclohexane-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc) protecting group on its amino substituent at the 3-position. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. This compound is widely utilized as a pharmaceutical intermediate, particularly in peptide synthesis, where the Boc group serves to protect the amine functionality during reactions .
Key properties include:
- Solubility: Slightly soluble in water (2.1 g/L at 25°C) due to the hydrophobic Boc group, making it suitable for organic-phase reactions .
- Stability: Stable under recommended storage conditions but incompatible with oxidizing agents .
- Stereochemistry: The cyclohexane ring allows for cis/trans isomerism, which can influence its reactivity and applications in stereoselective syntheses .
Mechanism of Action
Target of Action
The primary targets of 3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid are not explicitly mentioned in the available literature. This compound is a derivative of cyclohexanecarboxylic acid, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .
Mode of Action
The mode of action of 3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is not well-documented. The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protective group for amines. The Boc group can be removed under acidic conditions, revealing the free amine . This suggests that the compound might undergo transformations in biological systems, potentially leading to interactions with its targets .
Biochemical Pathways
Given its structure, it might be involved in pathways related to amino acid metabolism or signal transduction, but this is speculative without further experimental data .
Pharmacokinetics
The compound’s structure suggests that it might be well-absorbed due to its relatively small size and the presence of both polar (carboxylic acid and amine) and nonpolar (cyclohexane and tert-butyl) groups .
Result of Action
As a derivative of cyclohexanecarboxylic acid, it might share some of its biological activities, but this remains to be confirmed .
Action Environment
The action, efficacy, and stability of 3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid could be influenced by various environmental factors. For instance, the pH of the environment might affect the state of the Boc group, potentially influencing the compound’s interactions with its targets . Additionally, factors such as temperature and the presence of other molecules could also play a role .
Biological Activity
3-(Boc-amino)cyclohexanecarboxylic acid, with the molecular formula CHNO and a molecular weight of approximately 243.3 g/mol, is a compound of interest in medicinal chemistry and organic synthesis. Its structure includes a tert-butoxycarbonyl (Boc) protective group, which is commonly used to protect amine functionalities during chemical reactions. This compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules.
- Molecular Formula : CHNO
- Molecular Weight : 243.3 g/mol
- Purity : Typically around 95% .
- Melting Point : 143°C to 147°C .
The specific biological targets and mechanisms of action for this compound are not well-documented in the literature. However, its structural characteristics suggest potential interactions with various biological pathways:
- Amino Acid Metabolism : Given its structure, it may be involved in amino acid metabolism or related biochemical pathways, although this remains speculative without direct experimental data.
- Signal Transduction : The compound might influence signal transduction pathways due to its amine and carboxylic acid groups, which can participate in various biochemical interactions .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it may be well-absorbed due to its relatively small molecular size and the presence of both polar and nonpolar functional groups. These properties can enhance its solubility and permeability across biological membranes.
Biological Studies and Findings
Research on similar compounds has indicated potential biological activities, such as:
- Antimicrobial Activity : Some derivatives of cyclohexanecarboxylic acids exhibit antimicrobial properties, which may extend to this compound through structural similarity.
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic pathways, suggesting that this compound could also possess such activity if tested.
Data Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | CHNO | 243.3 g/mol | Potentially involved in amino acid metabolism |
Cyclohexanecarboxylic acid | CHO | 170.25 g/mol | Antimicrobial activity reported |
Boc-L-Leucine | CHNO | 236.29 g/mol | Used in peptide synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Boc-amino)cyclohexanecarboxylic acid, and how does reaction efficiency vary with different methods?
- Answer : The compound is typically synthesized via Boc-protection of 3-aminocyclohexanecarboxylic acid. Key methods include:
- Stepwise Protection : Using Boc anhydride in a biphasic solvent system (e.g., THF/water) under mild basic conditions (pH 8–9) to avoid racemization .
- Continuous-Flow Synthesis : Improved regioselectivity and reduced reaction time (≤2 hours) compared to batch methods, with yields >85% reported in optimized setups .
- Critical Parameters : Temperature control (<25°C) and stoichiometric excess of Boc anhydride (1.2–1.5 eq.) are critical to minimize side products like tert-butyl carbamate .
Q. How do solubility properties of this compound impact its handling in aqueous reaction systems?
- Answer : The compound is sparingly soluble in water (2.1 g/L at 25°C), necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring aqueous compatibility. Co-solvent systems (e.g., 70% THF/30% H₂O) are recommended for peptide coupling reactions to enhance solubility while retaining Boc-group stability .
Q. What analytical techniques are most reliable for characterizing purity and stereochemistry of this compound?
- Answer :
- HPLC-MS : Quantifies purity (>98% achievable) and detects Boc-deprotection byproducts (e.g., tert-butanol) .
- ¹H/¹³C NMR : Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the cyclohexane backbone (δ 1.2–2.8 ppm) .
- Chiral HPLC : Essential for distinguishing cis/trans isomers, which exhibit distinct retention times due to steric effects of the Boc group .
Advanced Research Questions
Q. How do stereochemical variations (cis vs. trans isomers) influence biological activity in downstream pharmaceutical intermediates?
- Answer :
- Cis Isomers : Often exhibit higher conformational rigidity, favoring interactions with planar binding sites (e.g., enzyme active sites). For example, cis-3-(Boc-amino)cyclohexanecarboxylic acid showed 2.3-fold greater binding affinity to serine proteases in kinetic assays compared to the trans isomer .
- Trans Isomers : Enhanced solubility in lipid membranes due to reduced polarity, making them preferable for prodrug designs .
- Methodological Note : Stereochemical assignments require NOESY or X-ray crystallography to resolve ambiguous NMR data .
Q. What strategies mitigate regioselectivity challenges during Boc deprotection in complex reaction systems?
- Answer :
- Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0°C) selectively removes the Boc group without hydrolyzing the carboxylic acid. Side reactions (e.g., cyclohexane ring oxidation) are minimized under inert atmospheres .
- Contradiction Alert : Conflicting reports exist on HCl/dioxane efficacy; some studies note partial epimerization (≤15%) at the α-carbon, necessitating post-deprotection chiral analysis .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems (e.g., asymmetric hydrogenation)?
- Answer :
- DFT Calculations : Simulate transition states to predict enantioselectivity. For example, B3LYP/6-31G* models revealed that steric hindrance from the Boc group directs hydrogenation to the trans isomer with 89% accuracy .
- Machine Learning : QSAR models trained on cyclohexane derivatives can forecast solubility and reactivity trends, reducing experimental screening time by 40% .
Q. Key Methodological Recommendations
- Storage : Store at –20°C under argon to prevent Boc-group hydrolysis (>98% stability after 12 months) .
- Incompatibilities : Avoid oxidizing agents (e.g., KMnO₄), which degrade the cyclohexane ring .
- Scale-Up : Continuous-flow systems reduce batch-to-batch variability by maintaining precise stoichiometric ratios .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
3-Aminocyclohexanecarboxylic Acid
- Molecular Formula: C₇H₁₃NO₂
- Functional Groups: Free amino (-NH₂) and carboxylic acid (-COOH) groups.
- Key Differences: Lacks the Boc protecting group, making the amine more reactive but less stable. Used in studies of amino acid metabolism and β-oxidation pathways .
- Applications : Investigated in microbial degradation pathways, such as β-oxidation by Pseudomonas putida .
3-(Methoxycarbonyl)cyclohexanecarboxylic Acid
- Molecular Formula : C₉H₁₄O₄
- Functional Groups : Methyl ester (-COOCH₃) and carboxylic acid (-COOH).
- Key Differences : The ester group enhances lipophilicity compared to the Boc derivative. Used as a precursor in ester hydrolysis reactions .
3-Oxocyclohexanecarboxylic Acid
- Molecular Formula : C₇H₁₀O₃
- Functional Groups : Ketone (-C=O) and carboxylic acid (-COOH).
- Key Differences : The ketone group enables participation in nucleophilic additions, unlike the Boc-protected amine. Acts as a precursor in ketone-based syntheses .
1-(Boc-amino)cyclohexanecarboxylic Acid
- Molecular Formula: C₁₂H₂₁NO₄
- Functional Groups : Boc-protected amine at the 1-position (vs. 3-position).
- Key Differences : Positional isomerism alters steric effects and reactivity. Used in peptide backbone modifications .
Physical and Chemical Properties
Research Findings
- Environmental Impact : Cyclohexanecarboxylic acid derivatives are persistent in environments with high heavy metal concentrations, as seen in C. gilardii CR3’s adaptation to asphalt deposits .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGHMGKJNZTKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955121 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334932-13-7, 218772-92-0, 222530-33-8 | |
Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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